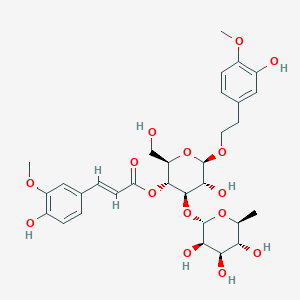
Martynoside
Overview
Description
Martynoside is an antioxidant and a rare cosmetic ingredient . It is a bioactive glycoside of Rehmannia glutinosa, a traditional Chinese herb frequently prescribed for treating chemotherapy-induced pancytopenia .
Synthesis Analysis
Martynoside has been studied for its effects in a 5-fluorouracil-induced myelosuppression mouse model . It has been found to stimulate the growth of bone marrow nucleated cells (BMNCs) and hematopoietic stem cell (HSC) populations .Molecular Structure Analysis
The molecular formula of Martynoside is C31H40O15 . It has a molecular weight of 652.6 g/mol . The IUPAC name of Martynoside is (2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate .Chemical Reactions Analysis
Free radical reactions of Martynoside with a variety of oxidants were studied in aqueous solution by laser photolysis and pulse radiolysis techniques .Physical And Chemical Properties Analysis
Martynoside has a density of 1.5±0.1 g/cm3, a boiling point of 865.1±65.0 °C at 760 mmHg, and a flash point of 274.9±27.8 °C . It has 15 H bond acceptors, 7 H bond donors, and 13 freely rotating bonds .Scientific Research Applications
Antibacterial and Antifungal Activities
Martynoside, a compound isolated from Boscia albitrunca, has been found to exhibit antibacterial and antifungal activities . This suggests that Martynoside could be used in the development of new antimicrobial agents.
Pro-Hematopoietic Activity
Martynoside, a bioactive component in several well-known tonic traditional Chinese herbs, exhibits pro-hematopoietic activity during 5-fluorouracil (5-FU) treatment . This indicates that Martynoside could potentially be used to support blood cell production, particularly in patients undergoing chemotherapy.
Ribosome Biogenesis
Research has shown that Martynoside can rescue 5-fluorouracil-impaired ribosome biogenesis by stabilizing RPL27A . This suggests that Martynoside could be used to support protein synthesis in cells, which is crucial for cell growth and division.
Protection Against Myelosuppression
Martynoside is a phenylpropanoid glycosidic compound found in blood-nourishing Chinese herbs and exhibits multi-lineage protective effects in mice with 5-FU-induced myelosuppression . This suggests that Martynoside could be used to protect against bone marrow suppression, a common side effect of chemotherapy.
Mechanism of Action
Target of Action
Martynoside’s primary target is the ribosomal protein L27a (RPL27A) . This protein plays a crucial role in ribosome biogenesis, a key pathway regulating hematopoietic stem cells .
Mode of Action
Martynoside interacts with the exon 4,5-coding region of RPL27A and increases RPL27A protein abundance by attenuating 5-FU-induced ubiquitination-mediated degradation . The key amino acids responsible for this interaction are R87 and K116 .
Biochemical Pathways
The interaction of Martynoside with RPL27A facilitates the 5-FU-blocked rRNA processing, increases mature rRNA abundance, and promotes ribosome biogenesis and function . This leads to the improvement of nucleolar integrity in the presence of 5-FU .
Result of Action
Martynoside’s action results in the attenuation of the 5-FU-induced reduction in RPL27A protein level via inhibiting RPL27A ubiquitination at K92 and K94 . This leads to the rescue of 5-FU-impaired ribosome biogenesis, thus improving the bone marrow hematopoietic function destroyed by 5-FU .
Action Environment
It exhibits multi-lineage protective effects in mice with 5-FU-induced myelosuppression
Safety and Hazards
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)19(34)12-17)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)21(13-16)41-3/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWAYPFRKDSFCL-CNMJWYMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415748 | |
| Record name | Martynoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Martynoside | |
CAS RN |
67884-12-2 | |
| Record name | Martynoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Martynoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Martynoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Martynoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)

![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)






